molecular formula C7H8BrNO B1611126 3-Bromo-4-ethoxypyridine CAS No. 3522-97-2

3-Bromo-4-ethoxypyridine

Cat. No.: B1611126
CAS No.: 3522-97-2
M. Wt: 202.05 g/mol
InChI Key: YGTKCIIICLDVAQ-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxypyridine is a pyridine derivative with the molecular formula C7H8BrNO. This compound is widely used in various fields of research and industry, including pharmaceuticals, agrochemicals, and material science. Its unique structure, featuring a bromine atom and an ethoxy group attached to a pyridine ring, makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-ethoxypyridine typically involves the bromination of 4-ethoxypyridine. One common method includes the use of bromine or a brominating agent in the presence of a catalyst or under specific reaction conditions to achieve the desired substitution .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods focus on optimizing yield, purity, and environmental impact. For instance, using environmentally friendly solvents and reducing waste by-products are key considerations in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-ethoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the bromine atom with nucleophiles such as amines.

    Amination: The compound reacts with potassium amide (KNH2) in liquid ammonia to form aminated products.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Catalysts: Catalysts such as palladium or copper may be employed to facilitate certain reactions.

    Solvents: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to dissolve reactants and control reaction conditions.

Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, amination with potassium amide yields aminated pyridine derivatives.

Scientific Research Applications

3-Bromo-4-ethoxypyridine is utilized in various scientific research applications, including:

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.

    Agrochemicals: The compound is used in the production of agrochemical products, aiding in the development of pesticides and herbicides.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethoxypyridine involves its reactivity as a halogenated heterocycle. The bromine atom and ethoxy group on the pyridine ring influence its chemical behavior, making it a versatile intermediate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

    3-Bromo-4-methoxypyridine: Similar in structure but with a methoxy group instead of an ethoxy group.

    4-Bromo-3-ethoxypyridine: A positional isomer with the bromine and ethoxy groups swapped.

    3-Chloro-4-ethoxypyridine: Similar structure with a chlorine atom instead of bromine.

Uniqueness: 3-Bromo-4-ethoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and research.

Properties

IUPAC Name

3-bromo-4-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-7-3-4-9-5-6(7)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTKCIIICLDVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480616
Record name 3-bromo-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3522-97-2
Record name 3-Bromo-4-ethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3522-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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